molecular formula C12H22N2O2 B13007518 Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B13007518
M. Wt: 226.32 g/mol
InChI Key: VIRHEISWAWTFBV-UHFFFAOYSA-N
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Description

tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl group and the azabicyclo structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows for specific interactions with biological targets .

Medicine

In medicine, tert-butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is investigated for its potential therapeutic applications, including as a precursor for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise binding interactions, which can influence biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(14)7-12/h9H,4-8,13H2,1-3H3

InChI Key

VIRHEISWAWTFBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C2)CN

Origin of Product

United States

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